[(4-Ethenylphenoxy)methyl]oxirane
CAS No.: 2653-39-6
Cat. No.: VC3826361
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2653-39-6 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | 2-[(4-ethenylphenoxy)methyl]oxirane |
| Standard InChI | InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)12-7-11-8-13-11/h2-6,11H,1,7-8H2 |
| Standard InChI Key | AAUXVPAKDMCMMN-UHFFFAOYSA-N |
| SMILES | C=CC1=CC=C(C=C1)OCC2CO2 |
| Canonical SMILES | C=CC1=CC=C(C=C1)OCC2CO2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 2-[(4-ethenylphenoxy)methyl]oxirane, reflecting its structure: an oxirane (epoxide) ring substituted with a (4-ethenylphenoxy)methyl group . Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2653-39-6 | |
| SMILES Notation | C=CC1=CC=C(C=C1)OCC2CO2 | |
| InChIKey | AAUXVPAKDMCMMN-UHFFFAOYSA-N | |
| Synonyms | 4-Ethenylphenyl glycidyl ether |
Structural Features
The molecule comprises a vinyl group (C=CH₂) attached to a phenyl ring, which is connected via an ether linkage to a glycidyl (oxirane) group. This hybrid structure confers dual reactivity:
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The oxirane ring undergoes nucleophilic ring-opening reactions, enabling polymerization and crosslinking .
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The vinyl group participates in radical-mediated addition reactions, facilitating copolymerization with styrenics or acrylates .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 4-ethenylphenol with epichlorohydrin under basic conditions :
Reaction Steps:
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Alkaline Deprotonation: 4-Ethenylphenol is treated with sodium hydroxide (NaOH) in ethanol to generate the phenoxide ion.
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Epoxide Formation: Epichlorohydrin is added, initiating an SN2 nucleophilic substitution at the chlorinated carbon.
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Ring Closure: Intramolecular cyclization yields the oxirane ring, with chloride as a byproduct .
Optimized Conditions:
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance efficiency and purity. Key industrial parameters include:
| Parameter | Industrial Specification |
|---|---|
| Catalyst | Phase-transfer catalysts (e.g., TBAB) |
| Purity | ≥98% (GC-MS analysis) |
| Byproduct Management | Distillation for chloride removal |
Physicochemical Properties
Experimental and predicted properties are summarized below:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 30°C | Experimental |
| Boiling Point | 117–118°C (0.4 Torr) | Distillation |
| Density | 1.103 ± 0.06 g/cm³ | Predicted |
| Solubility | Miscible with organic solvents | Empirical data |
The compound’s low melting point and moderate boiling point under reduced pressure facilitate its handling in liquid-phase reactions .
Applications in Polymer Science
Epoxy Resin Formulations
As a glycidyl ether, [(4-Ethenylphenoxy)methyl]oxirane acts as a reactive diluent in epoxy resins, reducing viscosity without compromising thermomechanical properties. Cured resins incorporating this monomer exhibit:
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Glass Transition Temperature (Tg): 120–140°C (DSC)
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Flexural Strength: 85–100 MPa (ASTM D790)
Cationic Polymerization
The oxirane ring undergoes cationic polymerization initiated by Lewis acids (e.g., BF₃·OEt₂), producing polyether chains with pendant vinyl groups. These polymers are precursors to thermoset networks used in coatings and adhesives.
Comparative Analysis with Structural Analogs
[(Vinyloxy)methyl]oxirane (CAS 3678-15-7)
Unlike [(4-Ethenylphenoxy)methyl]oxirane, this analog lacks the phenyl ring, resulting in:
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Lower Thermal Stability: Decomposes at 80°C vs. 150°C for the phenyl-containing derivative.
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Reduced Reactivity: Slower ring-opening kinetics due to diminished steric effects.
Recent Advances and Future Directions
A 2016 study by McLeod and Tsarevsky demonstrated its utility in living cationic polymerization, achieving polydispersity indices (PDI) below 1.2 . Ongoing research explores:
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Biodegradable Polymers: Copolymerization with lactides for sustainable packaging.
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Drug Delivery Systems: Functionalization with PEG chains for controlled release.
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